molecular formula C10H12Cl3N B1445708 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1376328-52-7

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1445708
CAS RN: 1376328-52-7
M. Wt: 252.6 g/mol
InChI Key: XSZPAJJPBMCIAO-UHFFFAOYSA-N
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Description

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1376328-52-7 . It has a molecular weight of 252.57 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is the core structure of the compound , has been discussed in various studies . One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .


Molecular Structure Analysis

The InChI code for 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.57 .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent

This compound has been explored for its pharmacological potential due to its structural similarity to other tetrahydroisoquinoline (THIQ) analogs. THIQ derivatives are known for a wide range of activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties . As such, 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be a valuable lead compound in the development of new therapeutic agents.

Medicinal Chemistry: Drug Design and Synthesis

In medicinal chemistry, this compound can serve as a key intermediate in the synthesis of more complex molecules. Its core structure is a versatile scaffold that can be modified to create new compounds with potential medicinal properties .

Drug Development: Inhibitor Screening

It has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This makes it a candidate for drug development programs targeting this enzyme.

Biochemistry: Enzyme Interaction Studies

The compound’s inhibitory properties make it useful in biochemical studies to understand enzyme interactions and mechanisms. It can help in elucidating the role of specific enzymes in various biological processes .

Chemical Synthesis: Reference Standard

In chemical synthesis, this compound is used as a reference standard due to its well-defined structure and properties. It aids in the calibration of analytical instruments and ensures the accuracy of experimental results .

Analytical Chemistry: Chromatography and Spectroscopy

Analytical chemists utilize this compound in chromatography and spectroscopy as a standard to identify and quantify similar compounds. Its distinct chemical signature helps in the analysis of complex mixtures .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

properties

IUPAC Name

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPAJJPBMCIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1376328-52-7
Record name 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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